molecular formula C7H7BrN2O2S B2619444 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide CAS No. 1423034-76-7

6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide

Cat. No.: B2619444
CAS No.: 1423034-76-7
M. Wt: 263.11
InChI Key: WKTGJSUMOHVQIR-UHFFFAOYSA-N
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Description

6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide ( 1423034-76-7) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 7 H 7 BrN 2 O 2 S and a molecular weight of 263.11 g/mol , this compound serves as a crucial precursor for the synthesis of more complex molecules. The core imidazo[2,1-b][1,3]thiazole scaffold is recognized for its versatile biological profile, and derivatives based on this framework have been investigated for a broad spectrum of therapeutic applications, including potential use as antitumor, anticancer, anti-inflammatory, and antimicrobial agents . Specifically, research into imidazo[2,1-b]thiazole derivatives highlights their value in developing compounds that stimulate endothelial nitric oxide synthase (eNOS) gene expression. This mechanism is of prime importance for pioneering new treatments for cardiovascular diseases, such as atherosclerosis, coronary artery disease, hypertension, heart failure, and thrombosis . As such, this hydrobromide salt is an invaluable reagent for chemists working in lead optimization and the development of novel pharmacologically active compounds. The product is offered with a typical purity of 95% and is available for quick delivery in various quantities, from 50mg to 2.5g, to support your research and development workflows . This product is intended for research purposes only and is not intended for human or diagnostic use.

Properties

IUPAC Name

6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S.BrH/c1-4-2-9-3-5(6(10)11)12-7(9)8-4;/h2-3H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTGJSUMOHVQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(SC2=N1)C(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds. This reaction is well-known and widely used in the preparation of imidazo[2,1-b]thiazole derivatives . The reaction conditions often include the use of copper catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H6N2O2S·HBr
  • Molecular Weight : 263.11 g/mol
  • Structural Features : The compound features a thiazole ring fused to an imidazole ring, along with a carboxylic acid functional group. This unique structure contributes to its biological activity and interaction with various biological targets.

Anticancer Properties

Research indicates that 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide exhibits potential anticancer properties. It has been shown to interact with cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest that it may inhibit specific signaling pathways associated with cancer cell proliferation, making it a candidate for further pharmacological development.

Antimicrobial Effects

The compound also demonstrates antimicrobial activity, which has been explored in various studies. Its ability to inhibit the growth of bacterial and fungal pathogens positions it as a promising candidate for the development of new antimicrobial agents. In vitro tests have indicated its effectiveness against both Gram-positive and Gram-negative bacteria .

Synthetic Routes

Several synthetic methods have been proposed for the preparation of 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide. These include:

  • Multi-step Synthesis : Involves the generation of precursors through alkylation followed by cyclization and functionalization.
  • Microwave-Assisted Synthesis : Enhances yields and reduces reaction times compared to traditional methods.

Comparative Studies

To better understand the unique properties of 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing notable derivatives:

Compound NameStructural FeaturesUnique Properties
2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromideSimilar ring structureDifferent methyl group position affects biological activity
5-Methylimidazo[2,1-b][1,3]thiazole-4-carboxylic acidVariations in substitution patternPotentially different reactivity and selectivity
Imidazo[4,5-b]pyridine derivativesRelated heterocyclic structureKnown for distinct pharmacological profiles

The comparative analysis highlights how variations in substituents can influence biological activity and reactivity.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF7) when treated with this compound at specific concentrations. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspases involved in programmed cell death.

Case Study 2: Antimicrobial Activity Screening

In another study focused on antimicrobial properties, 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide was tested against a panel of bacterial strains. The results indicated that the compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study suggested that this compound could serve as a lead for developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid C₇H₆N₂O₂S -COOH at C2, -CH₃ at C6 Precursor to hydrobromide salt; used in drug synthesis
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid C₇H₅BrN₂O₂S -Br at C5, -COOH at C2 Bromination enhances electrophilicity; potential intermediate for cross-coupling reactions
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid C₇H₆N₂O₂S -COOH at C5, -CH₃ at C6 Antitubercular activity (IC₅₀ = 0.8 µM against M. tuberculosis pantothenate synthase)
Ethyl imidazo[2,1-b]thiazole-6-carboxylate C₈H₈N₂O₂S -COOEt at C6 Ester form improves membrane permeability; used in prodrug design
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide C₉H₁₁BrN₂O₂S -CH₂CH₂COOH at C3, -CH₃ at C6 Discontinued due to stability issues; explored for neuroprotection

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Hydrobromide vs. Free Acid)
6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide 263.11 (calculated) Not reported High (salt form)
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid 182.20 164–165 Moderate (free acid)
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid 263.11 Not reported Low (free acid)

Biological Activity

6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide is a compound belonging to the imidazo-thiazole family, which has garnered attention due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy in various assays, and implications for therapeutic applications.

  • IUPAC Name : 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
  • Molecular Formula : C7H6BrN3O2S
  • Molecular Weight : 232.10 g/mol
  • CAS Number : 68471575

Biological Activity Overview

Research has indicated that compounds in the imidazo[2,1-b][1,3]thiazole class exhibit a variety of biological activities including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of imidazo[2,1-b]thiazole. The minimum inhibitory concentrations (MICs) for various bacterial strains were determined:

CompoundBacterial StrainMIC (µg/mL)
6-Methylimidazo[2,1-b][1,3]thiazoleStaphylococcus aureus ATCC 25923125
Escherichia coli ATCC 25922250
Pseudomonas aeruginosa ATCC 9027>1000

These results suggest that while some strains exhibit sensitivity to the compound, others show resistance, indicating a selective antimicrobial profile .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of studies have demonstrated that derivatives of imidazo[2,1-b]thiazole can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Carbonic Anhydrase (CA) : Certain derivatives selectively inhibited the hCA II isoform with inhibition constants ranging from 57.7 to 98.2 µM. This selectivity suggests potential therapeutic applications in targeting tumor-associated isoforms while sparing normal tissues .
  • Cell Viability Assays : In vitro studies showed that compounds derived from this class reduced viability in cancer cell lines such as MCF-7 and HeLa at concentrations as low as 50 µM .

Case Studies

Several case studies highlight the biological activity of imidazo-thiazole derivatives:

  • Study on Anticancer Effects : A derivative was tested against various cancer cell lines and exhibited significant cytotoxicity with IC50 values ranging from 30 to 80 µM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole ring improved activity against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of 6-Methylimidazo[2,1-b][1,3]thiazole derivatives is influenced by their structural modifications:

  • Substituents on the Thiazole Ring : Variations such as halogen substitutions have been shown to enhance inhibitory potency against specific targets.
  • Functional Groups : The presence of electron-withdrawing groups has been correlated with increased activity against certain cancer cell lines and microbial strains .

Q & A

Q. What are the established synthetic routes for 6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting hydrazonoyl halides with alkyl carbothioates under reflux conditions in ethanol . Alternatively, bromination of imidazothiadiazole precursors using N-bromosuccinimide (NBS) in the presence of light or radical initiators can introduce substituents at specific positions . Post-synthesis, the hydrobromide salt is typically precipitated by neutralizing the free base with HBr, followed by recrystallization from ethanol/water mixtures to ensure purity .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Structural confirmation involves multi-spectral analysis:
  • 1H/13C NMR : Assign peaks based on characteristic shifts (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups at δ 2.5–3.0 ppm) .
  • LC-MS : Confirm molecular ion peaks ([M+H]+ or [M−Br]+ for hydrobromide salts) and fragmentation patterns .
  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding with bromide ions) using single-crystal datasets .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or polymorphism. To address this:
  • Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism in the thiazole ring) .
  • Use HPLC-coupled spectroscopy to isolate and characterize polymorphic forms .
  • Compare experimental data with DFT-calculated spectra for theoretical validation of proposed structures .

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer : Optimization involves:
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps .
  • Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to accelerate bromide ion participation in SN2 reactions .
  • In-line purification : Employ flash chromatography or continuous crystallization systems to remove by-products (e.g., unreacted thiosemicarbazides) .

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Methodological Answer : X-ray studies reveal:
  • Hydrogen bonds : Between the carboxylic acid group and bromide ions (O–H···Br, ~2.8 Å) .
  • π-π stacking : Between imidazo-thiazole aromatic systems (centroid distances ~3.6 Å) .
  • Van der Waals forces : Stabilize methyl group interactions in the lattice .
  • Table 1 : Summary of Key Interactions
Interaction TypeDistance (Å)Energy (kJ/mol)Reference
O–H···Br2.79-25.3
π-π stacking3.62-15.8

Methodological Challenges & Best Practices

Q. How should researchers handle discrepancies between theoretical and experimental biological activity data?

  • Methodological Answer : If computational docking predicts high binding affinity (e.g., to kinase targets) but in vitro assays show low activity:
  • Validate assay conditions (e.g., pH, solvent DMSO% ≤0.1% to avoid false negatives) .
  • Perform isothermal titration calorimetry (ITC) to measure actual binding constants .
  • Check for metabolic instability via microsomal incubation assays .

Q. What safety protocols are critical for handling hydrobromide salts of imidazothiazoles?

  • Methodological Answer :
  • Use glove boxes for weighing to prevent inhalation of fine powders .
  • Neutralize waste with 5% sodium bicarbonate before disposal to avoid HBr gas release .
  • Employ FTIR gas sensors to monitor airborne bromide concentrations in lab environments .

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